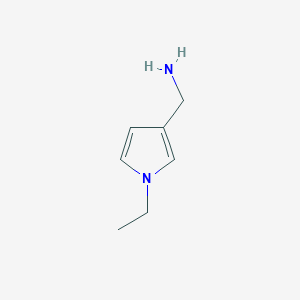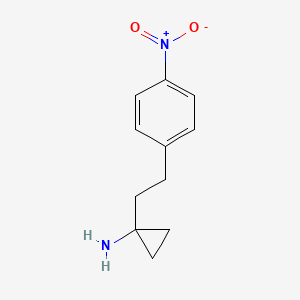
1-(4-Nitrophenethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenethyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H14N2O2. This compound features a cyclopropane ring attached to a phenethylamine moiety, which is further substituted with a nitro group at the para position. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenethyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitrophenethylamine and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a cyclopropanation catalyst like rhodium acetate.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent decomposition of the diazomethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclopropanation reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The cyclopropane ring can participate in substitution reactions, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Amines: Reduction of the nitro group yields primary amines.
Alcohols: Reduction of the nitro group can also yield alcohols.
Substituted Cyclopropanes: Substitution reactions yield various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenethyl)cyclopropan-1-amine finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenethyl)cyclopropan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The nitro group and cyclopropane ring may play a role in modulating the activity of the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-3-nitrophenyl)ethylcyclopropan-1-amine: Similar structure with a methyl group instead of a nitro group.
1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness: 1-(4-Nitrophenethyl)cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-[2-(4-nitrophenyl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-1-3-10(4-2-9)13(14)15/h1-4H,5-8,12H2 |
InChI-Schlüssel |
LJXKREZXALGHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC2=CC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
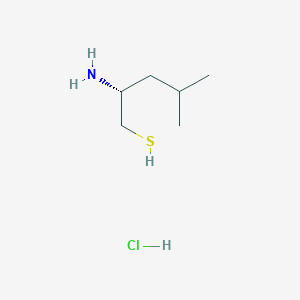
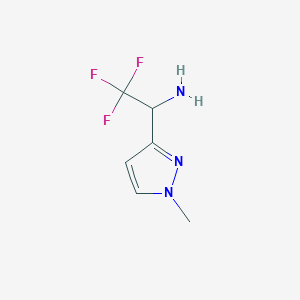
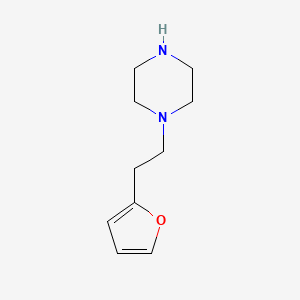

![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)

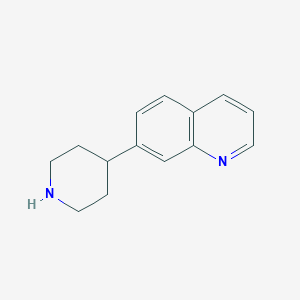

![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
